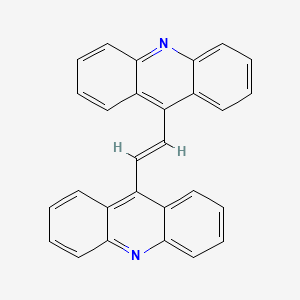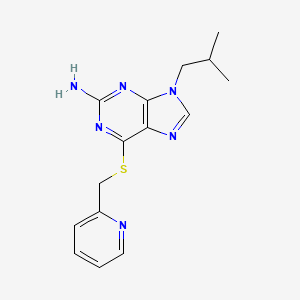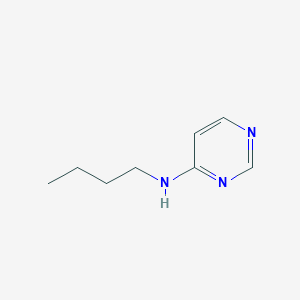
N-Butylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butylpyrimidin-4-amine: is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 this compound specifically has a butyl group attached to the nitrogen atom at the 4-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylpyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with butylamine. Here is a general synthetic route:
Starting Materials: 4-chloropyrimidine and butylamine.
Reaction Conditions: The reaction is carried out by heating a mixture of 4-chloropyrimidine and butylamine in a solvent such as water or ethanol. The mixture is heated at elevated temperatures, typically around 150°C, in a sealed tube for 24 hours.
Isolation: After the reaction, the mixture is evaporated, and the product is extracted using a solvent such as dichloromethane. The organic layer is dried over sodium sulfate and evaporated to yield the crude product.
Purification: The crude product is purified by crystallization from a suitable solvent mixture, such as ether and petroleum ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Butylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-butylpyrimidin-4-one, while reduction could produce this compound derivatives with altered functional groups.
科学的研究の応用
N-Butylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism by which N-Butylpyrimidin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, thereby modulating their function.
類似化合物との比較
N-Butylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
N-Methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a butyl group.
N-Ethylpyrimidin-4-amine: Contains an ethyl group, leading to different physical and chemical properties.
N-Propylpyrimidin-4-amine: Features a propyl group, offering a middle ground between the methyl and butyl derivatives.
The uniqueness of this compound lies in its specific reactivity and the properties conferred by the butyl group, which can influence its solubility, boiling point, and interaction with other molecules.
特性
CAS番号 |
10132-29-3 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC名 |
N-butylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-5-10-8-4-6-9-7-11-8/h4,6-7H,2-3,5H2,1H3,(H,9,10,11) |
InChIキー |
WNIZUFZJTRSKRR-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=NC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)
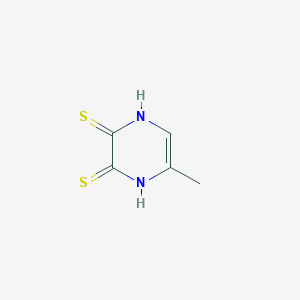
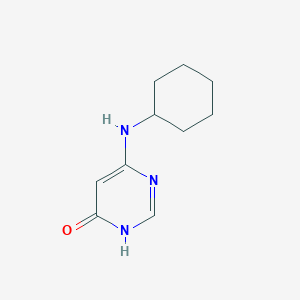

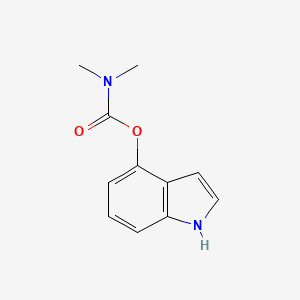
![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)
